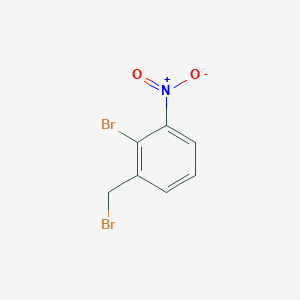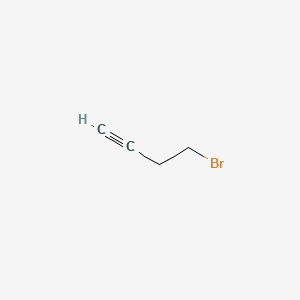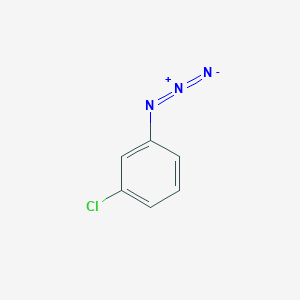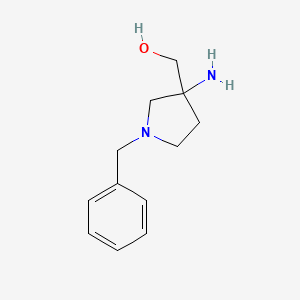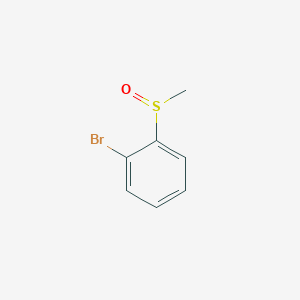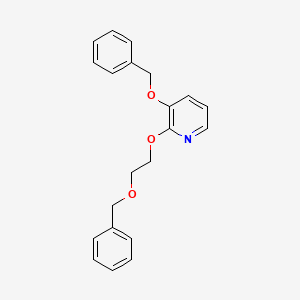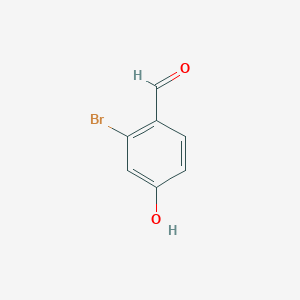
2-Bromo-2-methylpropanoyl chloride
Overview
Description
2-Bromo-2-methylpropanoyl chloride (also known as 2-bromo-2-methylpropionyl chloride) is an organic compound with the molecular formula C4H6BrClO. It is a colorless liquid with a strong pungent odor. This compound is primarily used in the synthesis of pharmaceuticals, agricultural chemicals, and other industrial chemicals. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of other compounds.
Scientific Research Applications
Chemical Reactions and Product Formation
2-Bromo-2-methylpropanoyl chloride is involved in various chemical reactions leading to the formation of different products. For instance, its reaction with lithium ethyl acetate generates diethyl 2,2′-(3-methyloxirane-2,2-diyl)diacetate and other by-products like 2,2-dibromo-N,N-diisopropylpropanamide and ethyl (5-methyl-4-oxo-4,5-dihydrofuran-2-yl)acetate, depending on the conditions such as temperature and reagent ratio (Valiullina et al., 2019).
Catalytic Applications
The compound has been studied in catalytic processes. For example, its involvement in the dehydrohalogenation on alumina modified with alkali-metal chlorides indicates its utility in catalysis. The study revealed that 2-methylpropene was formed from 1-bromo-2-methylpropane, suggesting applications in catalytic transformation processes (Lycourghiotis et al., 1975).
Synthesis of Polymers
This compound has been used in the synthesis of polymers. For instance, a study reported the synthesis of syndiotactic polystyrene-graft-poly(glycidyl methacrylate) copolymer using 2-bromo-2-methylpropanoyl bromide modified syndiotactic polystyrene as macroinitiator (Gao, Li, & Wang, 2007).
Nucleophilic Solvent Participation
The compound also exhibits interesting behavior in nucleophilic solvent participation. A study on solvolysis of tertiary bromoalkanes, including 2-bromo-2-methylpropane, showed significant nucleophilic solvent participation (Liu, Hou, & Tsao, 2009).
Toxicological Studies
Though the request was to exclude information related to drug use, dosage, and side effects, it's important to note that this compound has been studied in toxicological contexts. For instance, a study on the toxicology and carcinogenesis of 1-bromopropane, which is closely related, indicates its use in industrial applications and the associated health hazards (National Toxicology Program, 2011).
Safety and Hazards
2-Bromo-2-methylpropanoyl chloride is classified as a dangerous substance. It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective clothing and eye protection .
Relevant Papers The paper “Evaluation of halogen chain-end functionality in 2-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers by MALDI-TOF spectroscopy” provides valuable information about the synthesis and characterization of 2-bromo-2-methylpropanoate .
Mechanism of Action
Target of Action
2-Bromo-2-methylpropanoyl chloride is primarily used as a reagent in organic synthesis . It is often used as a reactant in the synthesis of various organic compounds, serving as a source of 2-bromo-2-methylpropanoyl group .
Mode of Action
The compound acts as an electrophile in reactions, reacting with nucleophiles such as amines, alcohols, and carboxylic acids . The bromine atom in the compound is a good leaving group, which makes it susceptible to nucleophilic attack .
Biochemical Pathways
It can be used to modify biological molecules, potentially affecting their function and the biochemical pathways they are involved in .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would likely depend on factors such as its lipophilicity, water solubility, and chemical stability .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds. The specific products depend on the reactants used in the synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the reaction rate can be affected by temperature, solvent, and the presence of catalysts . Additionally, the compound is sensitive to moisture and should be stored under dry conditions .
Biochemical Analysis
Biochemical Properties
2-Bromo-2-methylpropanoyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound can react with hydroxyl and amino groups present in proteins and enzymes, leading to the formation of stable covalent bonds. This interaction can modify the activity of enzymes and proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to acylate proteins can lead to changes in their activity, localization, and interactions with other cellular components. This can result in altered cell signaling, changes in gene expression patterns, and disruptions in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through acylation reactions. The compound can bind to nucleophilic sites on biomolecules, such as the hydroxyl and amino groups on proteins and enzymes. This binding leads to the formation of covalent bonds, resulting in the modification of the target biomolecule. These modifications can inhibit or activate enzyme activity, alter protein-protein interactions, and affect gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent modifications of proteins and enzymes, which can result in long-term changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild modifications to proteins and enzymes, leading to subtle changes in cellular function. At higher doses, the compound can cause significant toxicity, including cell death and tissue damage. The threshold for these effects depends on the specific animal model and the route of administration .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases and proteases, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, affecting metabolic flux and altering metabolite levels. The compound’s reactivity makes it a versatile tool for studying metabolic pathways and enzyme function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of the compound within tissues can affect its overall activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its activity and function, as well as its interactions with other biomolecules. For example, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can modify proteins involved in key cellular processes .
Properties
IUPAC Name |
2-bromo-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO/c1-4(2,5)3(6)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWOWKGBXOBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455369 | |
| Record name | 2-Bromo-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20469-89-0 | |
| Record name | 2-Bromo-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-methylpropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




